Predicted logP and Drug-Likeness Benchmarking Against Mono-Substituted Analogs
The target compound incorporates both a para-ethoxy and a meta-methoxy group on the 3-phenyl ring, a dual-substitution pattern that results in a calculated logP of approximately 3.8 and a topological polar surface area (TPSA) of roughly 92 Ų. In contrast, the common mono-substituted analog 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CHEBI:121299) has a lower calculated logP (~2.9) and a TPSA of approximately 85 Ų, while 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CHEBI:107047) has a logP of ~3.4 and a TPSA of ~85 Ų [1][2][3]. The higher logP of CAS 1285541-14-1 positions it closer to the optimal lipophilicity range (3.12–4.94) identified in SAR studies of this chemical class for A549 cell growth inhibition [4].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ~3.8 (calculated) |
| Comparator Or Baseline | 3-(4-methoxyphenyl) analog: ~2.9; 3-(4-ethoxyphenyl) analog: ~3.4; Optimal SAR range: 3.12–4.94 |
| Quantified Difference | Target logP is 0.9 units higher than 4-methoxy analog and 0.4 units higher than 4-ethoxy analog |
| Conditions | In silico prediction using fragment-based methods; SAR range from A549 cell growth inhibition assays |
Why This Matters
Lipophilicity within this narrow window is a prerequisite for A549 cell growth inhibitory activity in this chemical series, making the target compound's predicted logP value a key differentiator for oncology-focused screening programs.
- [1] ChEBI. 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. CHEBI:121299. View Source
- [2] ChEBI. 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. CHEBI:107047. View Source
- [3] Calculated properties based on SMILES structure CCOc1ccc(cc1OC)c2cc(nn2)C(=O)NN=Cc3ccccc3 (Molecular Formula: C20H20N4O3, MW: 364.4). View Source
- [4] Xia Y, Dong Z, Zhao B, Ge X, Meng N, Shin D, Miao J. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorg Med Chem. 2007 Nov 15;15(22):6893-9. View Source
